4-(tert-Butyl)benzaldehyde oxime is an organic compound characterized by the presence of a benzaldehyde group attached to an oxime functional group, with a tert-butyl substituent on the aromatic ring. The molecular formula for this compound is C_{11}H_{15}NO, and it features a structure where the oxime (-C=N-OH) is derived from the corresponding aldehyde, 4-(tert-butyl)benzaldehyde. This compound is notable for its potential applications in organic synthesis and medicinal chemistry due to its unique structural properties.
Research on the biological activity of 4-(tert-Butyl)benzaldehyde oxime indicates potential antimicrobial and antifungal properties. Oxime derivatives are often studied for their ability to inhibit specific enzymes or interact with biological targets. The presence of the tert-butyl group may influence its lipophilicity and bioavailability, making it a candidate for further pharmacological studies.
The synthesis of 4-(tert-Butyl)benzaldehyde oxime typically involves the reaction of 4-(tert-butyl)benzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction can be summarized as follows:
4-(tert-Butyl)benzaldehyde oxime finds applications in various fields:
Interaction studies involving 4-(tert-Butyl)benzaldehyde oxime have focused on its binding affinity with various biological targets, including enzymes and receptors. Such studies are essential for understanding its mechanism of action as well as its potential therapeutic effects. For instance, research has indicated that oxime derivatives can inhibit enzymes involved in metabolic pathways, which may have implications in drug design.
Several compounds share structural similarities with 4-(tert-Butyl)benzaldehyde oxime, primarily due to the presence of an oxime functional group or similar substituents on the aromatic ring. Here are some comparable compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-Hydroxybenzaldehyde oxime | C_{8}H_{9}NO | Contains a hydroxyl group at position 2 |
| 3-Methylbenzaldehyde oxime | C_{9}H_{11}NO | Methyl group at position 3 |
| Benzaldehyde oxime | C_{7}H_{7}NO | Simple structure without bulky substituents |
Uniqueness: